molecular formula C12H19N B13288851 N-(2-methylpentan-3-yl)aniline

N-(2-methylpentan-3-yl)aniline

Cat. No.: B13288851
M. Wt: 177.29 g/mol
InChI Key: GQHDRRXQNRYTMA-UHFFFAOYSA-N
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Description

N-(2-methylpentan-3-yl)aniline: is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-methylpentan-3-yl)aniline can be achieved through hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . This method provides a straightforward route to access this hindered amine.

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves the use of hydroamination techniques, which are scalable and efficient for industrial applications .

Chemical Reactions Analysis

Types of Reactions: : N-(2-methylpentan-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(2-methylpentan-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-methylpentan-3-yl)aniline exerts its effects involves its interaction with molecular targets and pathways. The compound’s hindered amine structure allows it to interact with specific enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : N-(2-methylpentan-3-yl)aniline is unique due to its specific hindered amine structure, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for the preparation of drug candidates and other specialized applications .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-(2-methylpentan-3-yl)aniline

InChI

InChI=1S/C12H19N/c1-4-12(10(2)3)13-11-8-6-5-7-9-11/h5-10,12-13H,4H2,1-3H3

InChI Key

GQHDRRXQNRYTMA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC1=CC=CC=C1

Origin of Product

United States

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